

ST-899 clinical trial methodology

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Compound of Interest

Compound Name: ST-899

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An in-depth analysis of the clinical trial methodology for the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) IDX-899 (formerly known as **ST-899** and GSK2248761), developed for the treatment of HIV-1 infection.

Application Notes

Introduction

IDX-899 is a second-generation aryl phosphinate-indole non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development by Idenix Pharmaceuticals and ViiV Healthcare. [1] It was designed to offer a high barrier to resistance and potent activity against both wild-type and NNRTI-resistant strains of HIV-1. [2][3] Clinical development of IDX-899 was discontinued following reports of seizures in treatment-experienced patients in a Phase IIb study. [4][5] These application notes summarize the available data from the Phase I/IIa clinical trials, focusing on the study methodologies and key findings.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, IDX-899 binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Pharmacokinetics

Pharmacokinetic studies in healthy subjects revealed that IDX-899 has favorable properties, including dose-proportional exposure and a half-life that supports once-daily dosing.[6][7] The absorption of IDX-899 was found to be enhanced by food.[3][7]

Clinical Trial Data

The following tables summarize the quantitative data from the Phase I/IIa clinical trials of IDX-899 in treatment-naïve HIV-1 infected subjects.

Table 1: Mean Change in Plasma HIV-1 RNA from Baseline at Day 8

Dosage (Once Daily)	Mean Log10 Reduction in HIV-1 RNA (copies/mL)
30 mg	0.97[1]
100 mg	1.87[1][8]
200 mg	1.84[1][8]
400 mg	1.81[1][8]
800 mg	1.78[1][8]
Placebo	+0.10 (increase)[1][8]

Table 2: Pharmacokinetic Parameters of IDX-899 in Healthy Subjects (Multiple Doses)

Dosing Regimen	Mean Steady-State Trough Levels (µg/mL)
800 mg Once Daily (QD)	0.9 (range: 0.2 - 2.5)[7]
400 mg Twice Daily (BID)	2.1 (range: 0.5 - 4.5)[7]

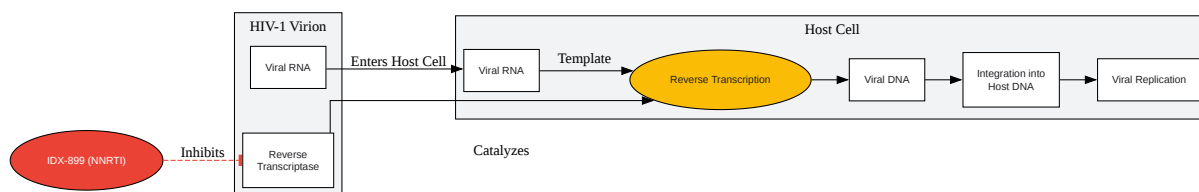
Experimental Protocols

Phase I/IIa Clinical Trial in Treatment-Naïve HIV-1 Infected Subjects

This study was a double-blind, randomized, placebo-controlled, sequential cohort trial designed to evaluate the safety, tolerability, antiviral activity, and pharmacokinetics of IDX-899.[2]

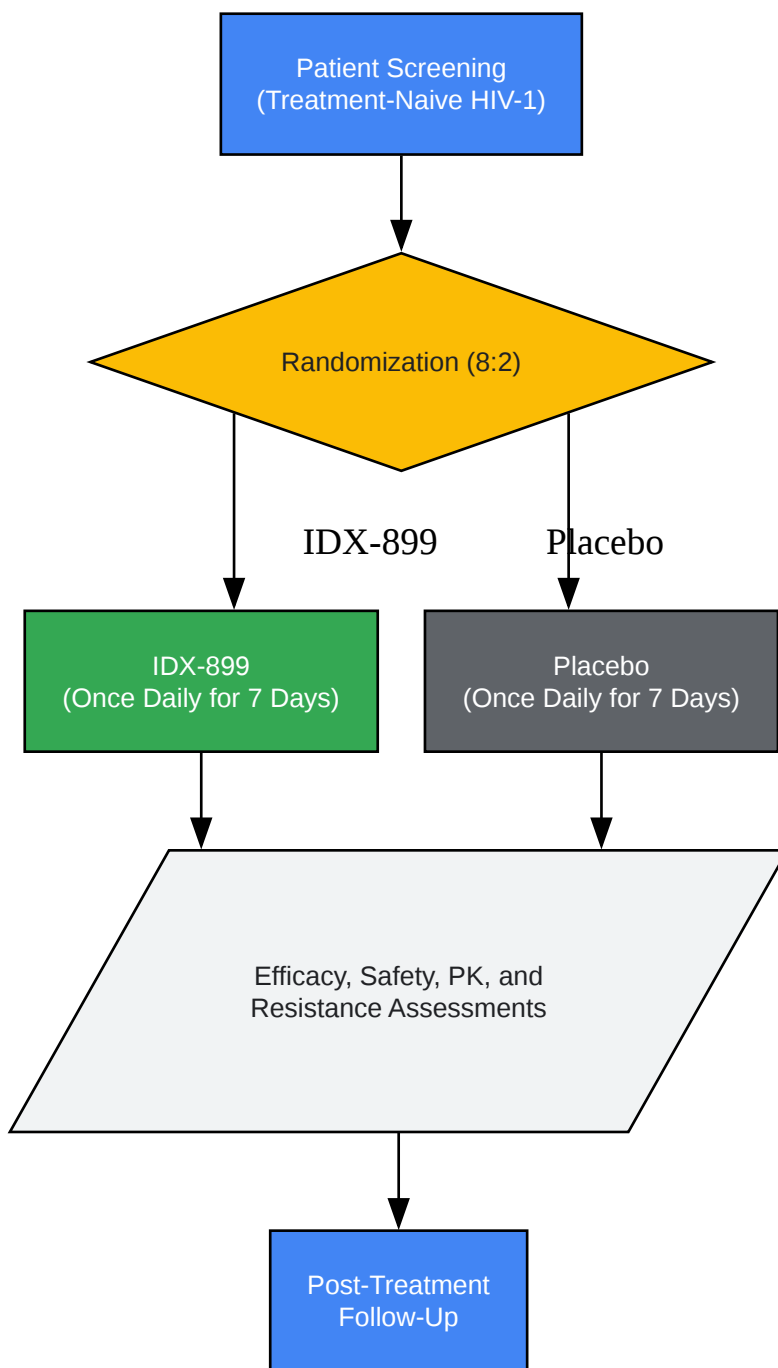
- Patient Population: Treatment-naïve individuals infected with HIV-1.[\[2\]](#)[\[3\]](#)
- Study Design:
 - Participants were randomized in an 8:2 ratio to receive either IDX-899 or a matching placebo.[\[2\]](#)[\[3\]](#)
 - The study was conducted in sequential, descending dose cohorts, starting with 800 mg and subsequently evaluating 400 mg, 200 mg, and 100 mg, with a later study arm for a 30 mg dose.[\[1\]](#)[\[2\]](#)
- Treatment Regimen:
 - Oral administration of IDX-899 or placebo once daily for a duration of 7 days.[\[2\]](#)[\[3\]](#)
- Key Assessments:
 - Efficacy: The primary efficacy endpoint was the change in plasma HIV-1 RNA from baseline to day 8.[\[1\]](#)
 - Safety and Tolerability: Assessed through monitoring of adverse events, laboratory evaluations, physical examinations, vital signs, and 12-lead electrocardiograms (ECGs).[\[2\]](#)
 - Pharmacokinetics: Plasma concentrations of IDX-899 were measured to determine pharmacokinetic parameters such as C_{max}, AUC, and trough concentrations.[\[1\]](#)
 - Resistance: Genotypic analysis of the HIV-1 reverse transcriptase gene was performed to identify the emergence of any NNRTI resistance mutations.[\[1\]](#)

Visualizations



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Caption: Mechanism of action of IDX-899 in inhibiting HIV-1 replication.



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Caption: Workflow of the Phase I/IIa clinical trial for IDX-899.

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